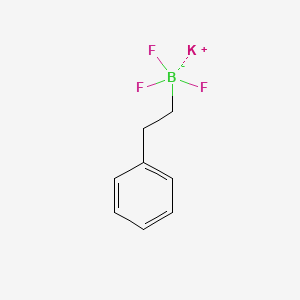

Potassium phenethyltrifluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro(2-phenylethyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF3.K/c10-9(11,12)7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZVPVAYKGJPJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCC1=CC=CC=C1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635695 | |

| Record name | Potassium trifluoro(2-phenylethyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329976-74-1 | |

| Record name | Borate(1-), trifluoro(2-phenylethyl)-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329976-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium trifluoro(2-phenylethyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 329976-74-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Advent and Synthesis of Potassium Phenethyltrifluoroborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Potassium phenethyltrifluoroborate has emerged as a significant reagent in modern organic synthesis, valued for its stability and utility as a precursor in carbon-carbon bond formation. This technical guide provides a comprehensive overview of its discovery, synthesis, and the experimental protocols for its preparation, tailored for professionals in research and drug development.

Discovery and Background

The development of potassium organotrifluoroborates as practical reagents in organic chemistry gained significant momentum in the mid-1990s. A pivotal advancement was reported in 1995 by Vedejs and his colleagues, who detailed an efficient method for the synthesis of aryltrifluoroborates from the corresponding boronic acids using potassium hydrogen fluoride (KHF2).[1] This breakthrough addressed the inherent instability of many organoboronic acids, which are prone to decomposition and challenging to handle.

Professor Gary A. Molander of the University of Pennsylvania has been a leading figure in expanding the scope and application of organotrifluoroborates. His extensive work has established these compounds as versatile and robust alternatives to boronic acids and other organometallic reagents, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[2][3] Potassium organotrifluoroborates, including the phenethyl derivative, are noted for their bench-top stability to air and moisture, allowing for easier storage and handling compared to their boronic acid counterparts.[3]

Physicochemical and Characterization Data

This compound is a white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| CAS Number | 329976-74-1 |

| Molecular Formula | C8H9BF3K |

| Molecular Weight | 212.06 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 173-175 °C |

| Storage Temperature | Inert atmosphere, -20°C |

Characterization of this compound is typically achieved through standard spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F) and Infrared (IR) spectroscopy.

Synthesis of this compound

The most common and straightforward method for the preparation of this compound is the reaction of phenethylboronic acid with potassium hydrogen fluoride (KHF2). This reaction proceeds readily in a mixture of methanol and water.

A general workflow for this synthesis is depicted in the following diagram:

Experimental Protocol

This protocol is based on the general procedures established for the synthesis of potassium organotrifluoroborates from boronic acids.[4][5]

Materials and Equipment:

-

Phenethylboronic acid

-

Potassium hydrogen fluoride (KHF2)

-

Methanol (MeOH)

-

Deionized water

-

Acetone

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

-

High vacuum line

Procedure:

-

Dissolution of Boronic Acid: In a round-bottom flask equipped with a magnetic stir bar, dissolve phenethylboronic acid (1.0 equivalent) in methanol (approximately 2.0 M concentration).

-

Preparation of KHF2 Solution: In a separate container, prepare a saturated aqueous solution of potassium hydrogen fluoride (3.0-4.0 equivalents).

-

Reaction: To the stirred solution of phenethylboronic acid in methanol, add the saturated aqueous solution of KHF2. A precipitate may form upon addition.

-

Stirring: Allow the resulting mixture to stir at room temperature for 30-60 minutes.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Precipitation and Washing: To the remaining aqueous residue, add acetone and stir the resulting suspension for approximately 10 minutes to break up any clumps.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid sequentially with acetone and then diethyl ether to remove any remaining impurities and to aid in drying.

-

Drying: Dry the purified white solid under high vacuum to afford this compound.

Quantitative Data for Synthesis:

| Parameter | Value |

| Starting Material | Phenethylboronic Acid (1.0 equiv) |

| Reagent | Potassium Hydrogen Fluoride (3.0-4.0 equiv) |

| Solvent | Methanol / Water |

| Reaction Time | 30-60 minutes |

| Temperature | Room Temperature |

| Typical Yield | >85% |

Applications in Drug Development

The primary application of this compound in drug development is as a stable and efficient coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures. The phenethyl moiety is present in a variety of biologically active molecules and pharmaceuticals. The use of this compound allows for the late-stage introduction of this group, providing a convenient method for the preparation of analogues of lead compounds for structure-activity relationship (SAR) studies.

The enhanced stability of this compound over its corresponding boronic acid makes it particularly suitable for use in high-throughput synthesis and medicinal chemistry campaigns where reliability and ease of handling are paramount.[6]

The logical relationship for its primary application is illustrated below:

References

- 1. Buy Potassium phenyltrifluoroborate | 153766-81-5 [smolecule.com]

- 2. Potassium Organotrifluoroborates [sigmaaldrich.com]

- 3. Potassium 2-phenylethyltrifluoroborate, 98% | Fisher Scientific [fishersci.ca]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to Potassium Phenethyltrifluoroborate for Researchers, Scientists, and Drug Development Professionals

Introduction: Potassium phenethyltrifluoroborate, a member of the versatile family of potassium organotrifluoroborate salts, has emerged as a significant reagent in modern organic synthesis. Its stability, ease of handling, and reactivity make it a valuable tool, particularly in the realm of drug discovery and development where the phenethyl moiety is a common structural motif. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound, with a focus on experimental protocols and its role in synthetic methodologies relevant to pharmaceutical research.

Core Chemical and Physical Properties

This compound is a white to off-white solid that is stable under atmospheric conditions, making it a convenient reagent for a wide range of chemical transformations.[1][2] Unlike many other organometallic reagents, it is not sensitive to air or moisture, which simplifies storage and handling.[3]

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉BF₃K | [1] |

| Molecular Weight | 212.06 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 173-175 °C | [2] |

| CAS Number | 329976-74-1 | [1] |

| IUPAC Name | potassium;trifluoro(2-phenylethyl)boranuide | [1] |

Solubility: Potassium organotrifluoroborates are generally soluble in polar organic solvents and slightly soluble in water. While specific quantitative data for this compound is not readily available, it is expected to be soluble in solvents such as acetone, acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[3] Purification often involves recrystallization from acetonitrile or precipitation from a concentrated acetone solution with diethyl ether.[3]

Synthesis and Purification: Experimental Protocols

The most common method for the synthesis of potassium organotrifluoroborates is the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[3]

General Experimental Protocol for Synthesis

This protocol is adapted from the general procedure for the synthesis of potassium organotrifluoroborates.[3][4]

Materials:

-

Phenethylboronic acid

-

Potassium hydrogen fluoride (KHF₂)

-

Methanol (MeOH)

-

Water (deionized)

-

Acetone

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve phenethylboronic acid (1.0 equivalent) in methanol.

-

In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0-4.0 equivalents).

-

While stirring, add the KHF₂ solution to the solution of phenethylboronic acid at room temperature.

-

Continue stirring the mixture for 1-2 hours. A white precipitate of this compound should form.

-

Remove the methanol by rotary evaporation.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water and then with diethyl ether to remove any remaining impurities.

-

Dry the purified this compound under vacuum.

Purification by Recrystallization

Further purification can be achieved by recrystallization.[3]

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot acetone or acetonitrile.

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Spectroscopic Data

Detailed NMR spectral data for this compound is not consistently reported across publicly available databases. However, based on the known spectra of other potassium organotrifluoroborates, the following characteristic signals can be expected.[5][6][7]

| Nucleus | Expected Chemical Shift (δ) Range | Expected Multiplicity | Expected Coupling Constants (J) |

| ¹H NMR | Phenyl protons: ~7.1-7.3 ppm Ethyl protons (α to phenyl): ~2.6-2.8 ppm Ethyl protons (α to boron): ~0.8-1.0 ppm | Multiplets Triplet Triplet | |

| ¹³C NMR | Aromatic carbons: ~125-145 ppm Ethyl carbons: ~20-40 ppm | ||

| ¹⁹F NMR | ~ -135 to -150 ppm | Broad singlet or quartet | |

| ¹¹B NMR | ~ 3-7 ppm | Quartet | J(B-F) ~ 13-16 Hz |

Applications in Drug Development

The primary application of this compound in drug discovery is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[8] This reaction is a powerful tool for the formation of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

The phenethyl group is a common scaffold in many biologically active compounds. The ability to introduce this group late in a synthetic sequence using a stable and easy-to-handle reagent like this compound is highly advantageous.

Suzuki-Miyaura Cross-Coupling

General Reaction Scheme:

Where Ar-X is an aryl or heteroaryl halide or triflate.

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general procedure and may require optimization for specific substrates.[9]

Materials:

-

Aryl halide (or triflate)

-

This compound (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., toluene/water, dioxane/water, or THF/water)

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 equivalent), this compound, the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC, LC-MS, or GC-MS).

-

Cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity of this compound or its direct interaction with specific signaling pathways. Its utility in drug discovery primarily stems from its role as a synthetic building block. The biological activity of the final molecule will depend on the overall structure into which the phenethyl group is incorporated.

Researchers in drug development can utilize this compound to synthesize libraries of compounds containing the phenethyl moiety for screening against various biological targets. The stability and ease of use of this reagent facilitate high-throughput synthesis and medicinal chemistry efforts.

Conclusion

This compound is a valuable and practical reagent for organic synthesis, particularly for applications in drug discovery and development. Its stability to air and moisture, coupled with its effectiveness in Suzuki-Miyaura cross-coupling reactions, makes it an attractive alternative to more sensitive organometallic reagents for the introduction of the phenethyl group. While detailed data on its biological activity is currently limited, its role as a key building block in the synthesis of complex organic molecules ensures its continued importance in the field of medicinal chemistry. Further research into the specific properties and applications of this compound is warranted to fully exploit its potential.

References

- 1. Borate(1-), trifluoro(2-phenylethyl)-, potassium (1:1), (T-4)- | C8H9BF3K | CID 23697312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Profile of Potassium Phenethyltrifluoroborate: A Technical Guide

For researchers, scientists, and professionals in drug development, this technical guide provides an in-depth overview of the spectroscopic data and synthesis of potassium phenethyltrifluoroborate (C₈H₉BF₃K). This reagent is a valuable building block in organic synthesis, particularly in cross-coupling reactions. This document compiles essential spectroscopic data, detailed experimental protocols, and a visual representation of the synthetic workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a comprehensive reference for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data was obtained in deuterated dimethyl sulfoxide (DMSO-d₆).[1]

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.10 - 7.25 | m | - | Aromatic (C₆H₅) |

| 2.64 | t | 8.1 | -CH₂-Ph |

| 1.95 | tq | 8.1, 2.7 | -CH₂-BF₃K |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 144.9 | Aromatic (C-ipso) |

| 128.3 | Aromatic (CH) |

| 127.9 | Aromatic (CH) |

| 125.5 | Aromatic (CH) |

| 31.8 | -CH₂-Ph |

| 20.0 (br) | -CH₂-BF₃K |

Table 3: ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (¹J B-F) Hz |

| -137.5 | q | 69.1 |

Table 4: ¹¹B NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (¹J B-F) Hz |

| 3.4 | q | 69.4 |

Infrared (IR) Spectroscopy

The following are characteristic absorption peaks from the Attenuated Total Reflectance (ATR) FT-IR spectrum.[2]

Table 5: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3061, 3026 | Medium | Aromatic C-H stretch |

| 2926, 2854 | Medium | Aliphatic C-H stretch |

| 1603, 1495, 1454 | Strong | Aromatic C=C stretch |

| 1100 - 950 | Strong, Broad | B-F stretch |

| 741, 698 | Strong | Aromatic C-H bend (out-of-plane) |

Mass Spectrometry (MS)

The exact mass of this compound is 212.0386 g/mol .[2] Due to the nature of the salt, mass spectrometry is often performed on the corresponding boronic acid or a derivative. The trifluoroborate anion ([M-K]⁻) would have a calculated m/z of 173.06.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from phenethylboronic acid.

Materials:

-

Phenethylboronic acid

-

Potassium hydrogen difluoride (KHF₂)

-

Methanol (MeOH)

-

Water (H₂O)

-

Acetone

-

Diethyl ether

Procedure:

-

In a flask, dissolve phenethylboronic acid (1.0 equivalent) in methanol.

-

In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen difluoride (3.0 - 4.0 equivalents).

-

Slowly add the KHF₂ solution to the stirred solution of phenethylboronic acid at room temperature.

-

Continue stirring the resulting mixture for 30-60 minutes. A white precipitate of this compound will form.

-

Remove the methanol via rotary evaporation.

-

To the remaining aqueous slurry, add acetone and stir vigorously to break up the solid.

-

Collect the solid by vacuum filtration through a Büchner funnel.

-

Wash the collected white solid sequentially with cold water, acetone, and diethyl ether to remove any unreacted starting materials and byproducts.

-

Dry the purified this compound under high vacuum.

NMR Sample Preparation

Procedure:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the solid in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to an NMR tube for analysis.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

References

The Genesis of a Versatile Reagent: An In-depth Technical Guide to the Early Studies and Development of Organotrifluoroborate Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational studies and early development of organotrifluoroborate salts, charting their evolution from laboratory curiosities to indispensable reagents in modern organic synthesis. This document provides a comprehensive overview of their initial synthesis, stability, and burgeoning applications, with a focus on quantitative data and detailed experimental methodologies.

Introduction: A New Era of Stability and Reactivity in Organoboron Chemistry

For decades, the synthetic utility of organoboron compounds was hampered by their inherent instability, particularly their sensitivity to air and moisture. This limitation prompted a search for more robust alternatives. A significant breakthrough emerged from the study of organotrifluoroborate salts, which demonstrated exceptional stability while retaining the valuable reactivity of the carbon-boron bond.[1][2] These crystalline, air- and moisture-stable solids can often be stored indefinitely at room temperature without special precautions, a stark contrast to their boronic acid and organoborane counterparts.[1][3][4][5] This unique combination of stability and reactivity has positioned them as versatile and highly valuable reagents in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.

Early Synthetic Methodologies and Key Developments

While the first preparation of an organotrifluoroborate complex was reported as early as 1940, these compounds remained largely academic curiosities for many years.[1] A pivotal moment in their development came in 1995 when Vedejs and his colleagues described a highly efficient and general method for the synthesis of potassium aryltrifluoroborates from arylboronic acids using potassium hydrogen difluoride (KHF₂).[1][6] This discovery was instrumental in making these reagents readily accessible to the broader synthetic community.

Synthesis from Boronic Acids

The reaction of boronic acids with KHF₂ remains one of the most common and straightforward methods for preparing potassium organotrifluoroborates.[7] The process is typically high-yielding and tolerates a wide range of functional groups.

Table 1: Synthesis of Potassium Aryltrifluoroborates from Arylboronic Acids

| Arylboronic Acid | Product | Yield (%) | Reference |

| Phenylboronic acid | Potassium phenyltrifluoroborate | 82 | [8] |

| 1-Naphthaleneboronic acid | Potassium 1-naphthyltrifluoroborate | 89 | [9] |

| 4-Methoxyphenylboronic acid | Potassium 4-methoxyphenyltrifluoroborate | 95 | [10] |

| 4-Fluorophenylboronic acid | Potassium 4-fluorophenyltrifluoroborate | 92 | [10] |

-

Phenylboronic acid (20 g, approx. 169 mmol) is dissolved in 50 mL of methanol.

-

A saturated aqueous solution of potassium hydrogen difluoride (KHF₂) (125 mL, approx. 4.5 M, approx. 563 mmol) is added slowly with vigorous stirring.

-

After stirring for 15 minutes, the precipitated product is collected by filtration.

-

The solid is washed with cold methanol.

-

Recrystallization from a minimal amount of acetonitrile yields pure potassium phenyltrifluoroborate (25.5 g, 138 mmol, 82% yield).

One-Pot Syntheses from Organometallic Reagents

To further streamline the synthesis and handle unstable boronic acid intermediates, one-pot procedures starting from organolithium or Grignard reagents were developed. These methods involve the in-situ formation of the organoboron intermediate followed by treatment with KHF₂.

Table 2: One-Pot Synthesis of Various Potassium Organotrifluoroborates

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Bromobenzene | 1. n-BuLi, 2. B(OMe)₃, 3. KHF₂ | Potassium phenyltrifluoroborate | 85 | [1] |

| 2-Bromopropene | 1. t-BuLi, 2. B(OMe)₃, 3. KHF₂ | Potassium isopropenyltrifluoroborate | 78 | [1] |

| Phenylacetylene | 1. n-BuLi, 2. B(OMe)₃, 3. KHF₂ | Potassium phenylethynyltrifluoroborate | 88 | [1] |

| Dibromomethane | 1. n-BuLi, B(OiPr)₃, 2. KHF₂ | Potassium bromomethyltrifluoroborate | 88 | [3][6] |

| Diiodomethane | 1. n-BuLi, B(OiPr)₃, 2. KHF₂ | Potassium iodomethyltrifluoroborate | 89 | [3][6] |

-

To a solution of dibromomethane (25 mmol) and triisopropyl borate (22.5 mmol, 0.9 equiv) in an appropriate solvent under a nitrogen atmosphere at -78 °C, n-butyllithium (21.25 mmol, 0.85 equiv) is added.

-

The reaction mixture is stirred for 1 hour.

-

The reaction is quenched by the addition of a solution of KHF₂ (62.5 mmol, 2.5 equiv) in water (10 mL).

-

The solvent is removed under high vacuum.

-

The product is isolated by recrystallization to afford potassium bromomethyltrifluoroborate in 88% yield.

Caption: Synthetic routes to potassium organotrifluoroborates.

Stability of Organotrifluoroborate Salts

The remarkable stability of organotrifluoroborate salts is a key attribute that underpins their widespread utility.

Hydrolytic Stability

Potassium organotrifluoroborates exhibit significantly greater stability towards hydrolysis compared to their corresponding boronic acids.[1] Their stability is, however, pH-dependent. While generally stable under neutral and basic conditions, they can undergo hydrolysis to the corresponding boronic acids under acidic conditions. The rate of hydrolysis is also influenced by the nature of the organic substituent, with electron-rich substrates generally hydrolyzing faster than electron-poor ones. For instance, in a D₂O or TRIS buffer at pH 7.0 and 37 °C, potassium aryltrifluoroborates were found to be quite stable, whereas potassium butyltrifluoroborate showed 30-50% hydrolysis to the boronic acid after 24 hours.

Thermal Stability

Organotrifluoroborate salts are generally thermally robust crystalline solids. For example, potassium trifluoromethyltrifluoroborate is reported to be stable up to 300 °C.[1] While comprehensive quantitative data on the thermal decomposition of a wide range of organotrifluoroborate salts is not extensively detailed in early literature, their high melting points and stability under typical reaction conditions (often up to 80-100 °C) are well-established.

Early Applications in Organic Synthesis

The enhanced stability and favorable reactivity profile of organotrifluoroborate salts led to their rapid adoption in various transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

Potassium organotrifluoroborates have proven to be excellent partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. They serve as effective surrogates for boronic acids, often providing superior yields and tolerating a broader range of functional groups.[11][12] The reaction is believed to proceed via the in-situ hydrolysis of the trifluoroborate to the corresponding boronic acid, which then enters the catalytic cycle.[8]

Table 3: Suzuki-Miyaura Cross-Coupling of Potassium Alkyltrifluoroborates with Aryl Chlorides [2]

| Alkyltrifluoroborate | Aryl Chloride | Product | Yield (%) |

| K⁺[4-(Benzoyloxy)butyl-BF₃]⁻ | 4-Chloroanisole | 4-(4-Methoxyphenyl)butyl benzoate | 87 |

| K⁺[4-(Benzoyloxy)butyl-BF₃]⁻ | 1-Chloro-2,6-dimethylbenzene | 4-(2,6-Dimethylphenyl)butyl benzoate | 95 |

| K⁺[4-(Benzoyloxy)butyl-BF₃]⁻ | 4-Chlorobenzonitrile | 4-(4-Cyanophenyl)butyl benzoate | 91 |

-

In a reaction vessel, potassium 4-(benzoyloxy)butyltrifluoroborate (1.1 equiv), 4-chloroanisole (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and RuPhos (0.04 equiv) are combined.

-

Toluene and water (in a suitable ratio) and K₂CO₃ (3.0 equiv) are added.

-

The mixture is heated at the appropriate temperature (e.g., 100 °C) for a specified time (e.g., 12-24 hours).

-

After cooling to room temperature, the reaction mixture is worked up by extraction with an organic solvent.

-

The organic layer is dried and concentrated, and the product is purified by chromatography to yield 4-(4-methoxyphenyl)butyl benzoate (87% yield).

Caption: Suzuki-Miyaura cycle with organotrifluoroborates.

Rhodium-Catalyzed Reactions

Darses and Genet pioneered the use of potassium organotrifluoroborates in rhodium-catalyzed reactions, including 1,2-additions to aldehydes and 1,4-additions to α,β-unsaturated ketones.[10][11] These reactions provide efficient methods for the formation of new carbon-carbon bonds under mild conditions.

Table 4: Rhodium-Catalyzed Addition of Potassium Aryltrifluoroborates to Aldehydes [11]

| Aryltrifluoroborate | Aldehyde | Catalyst System | Product | Yield (%) |

| K⁺[Ph-BF₃]⁻ | Benzaldehyde | [Rh(CH₂CH₂)₂Cl]₂ / P(tBu)₃ | Diphenylmethanol | 95 |

| K⁺[4-MeO-Ph-BF₃]⁻ | Benzaldehyde | [Rh(CH₂CH₂)₂Cl]₂ / P(tBu)₃ | (4-Methoxyphenyl)(phenyl)methanol | 92 |

| K⁺[Ph-BF₃]⁻ | 4-Chlorobenzaldehyde | [Rh(CH₂CH₂)₂Cl]₂ / P(tBu)₃ | (4-Chlorophenyl)(phenyl)methanol | 90 |

-

In a reaction vessel, potassium phenyltrifluoroborate (1.5 equiv), benzaldehyde (1.0 equiv), [Rh(CH₂CH₂)₂Cl]₂ (0.025 equiv), and P(tBu)₃ (0.1 equiv) are combined.

-

A solvent mixture of toluene, acetone, and water is added.

-

The reaction mixture is heated to 80 °C for a specified time.

-

After completion, the reaction is cooled, and the product is extracted with an organic solvent.

-

The combined organic layers are dried, concentrated, and purified by chromatography to afford the corresponding ketone.

Conclusion

The early studies and development of organotrifluoroborate salts marked a significant advancement in organoboron chemistry. Their exceptional stability, ease of preparation, and broad reactivity have made them indispensable tools for synthetic chemists. The foundational work of pioneers like Vedejs, Molander, and Darses and Genet paved the way for the widespread adoption of these reagents in a vast array of chemical transformations, fundamentally changing the landscape of cross-coupling and addition reactions. The principles and methodologies established during this early period continue to be the bedrock upon which new and innovative applications of organotrifluoroborate chemistry are built.

References

- 1. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Heteroarylboronates in rhodium-catalyzed 1,4-addition to enones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

The Phenethyl Group Delivery Agent: A Technical Guide to the Mechanism of Action of Potassium Phenethyltrifluoroborate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action and synthetic utility of potassium phenethyltrifluoroborate. This air- and moisture-stable organoboron reagent has emerged as a versatile and reliable precursor for the introduction of the phenethyl moiety in a variety of organic transformations, most notably in palladium-catalyzed cross-coupling reactions and rhodium-catalyzed additions. Its stability, ease of handling, and predictable reactivity make it an attractive alternative to more sensitive organometallic reagents.

Core Concept: The "Protected" Boronic Acid

This compound belongs to the class of organotrifluoroborates, which are characterized by a tetracoordinate boron atom. This structural feature renders the carbon-boron bond significantly more stable towards air and moisture compared to the corresponding boronic acids or boronate esters.[1][2][3][4] Consequently, this compound can be considered a "protected" form of phenethylboronic acid, allowing for its storage and handling under standard laboratory conditions without degradation. The enhanced stability also permits its use in multi-step synthetic sequences where the boron functionality needs to be preserved during intermediate transformations.

The reactive species in many of its key reactions is the corresponding tricoordinate phenethylboronic acid. This is typically generated in situ through hydrolysis of the trifluoroborate salt under the reaction conditions, often facilitated by the presence of a base and water.[1] This slow-release mechanism can be advantageous in suppressing unwanted side reactions, such as homocoupling.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. This reaction enables the efficient synthesis of a wide array of phenethyl-substituted aromatic and heteroaromatic compounds, which are important structural motifs in medicinal chemistry and materials science.[1][2][3]

Mechanism of Action

The generally accepted mechanism for the Suzuki-Miyaura coupling of this compound is depicted below. The catalytic cycle is initiated by the oxidative addition of an aryl halide to a palladium(0) complex. The key step involving the organotrifluoroborate is its hydrolysis to the corresponding phenethylboronic acid, which is then activated by a base to form a borate species. This borate undergoes transmetalation with the palladium(II) complex, transferring the phenethyl group to the palladium center. Subsequent reductive elimination from the resulting diorganopalladium(II) complex yields the desired phenethylated arene and regenerates the palladium(0) catalyst.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound and its analogues with various aryl and heteroaryl halides.

Table 1: Suzuki-Miyaura Coupling of Potassium β-Aminoethyltrifluoroborates with Aryl Halides [1]

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromobenzonitrile | PdCl₂(dppf)·CH₂Cl₂ (5) | - | Cs₂CO₃ (3) | Toluene/H₂O (3:1) | 80 | 12 | 90 |

| 2 | 4-Bromoacetophenone | PdCl₂(dppf)·CH₂Cl₂ (5) | - | Cs₂CO₃ (3) | Toluene/H₂O (3:1) | 80 | 12 | 85 |

| 3 | Methyl 4-bromobenzoate | PdCl₂(dppf)·CH₂Cl₂ (5) | - | Cs₂CO₃ (3) | Toluene/H₂O (3:1) | 80 | 12 | 88 |

| 4 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf)·CH₂Cl₂ (5) | - | Cs₂CO₃ (3) | Toluene/H₂O (3:1) | 80 | 12 | 73 |

| 5 | 4-Bromanisole | PdCl₂(dppf)·CH₂Cl₂ (5) | - | Cs₂CO₃ (3) | Toluene/H₂O (3:1) | 80 | 12 | 82 |

| 6 | 2-Bromopyridine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | 71 |

| 7 | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | 96 |

Table 2: Suzuki-Miyaura Coupling of Potassium Alkoxyethyltrifluoroborates with Aryl Halides [5]

| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | PdCl₂(AtaPhos)₂ (2.5) | Cs₂CO₃ (3) | Toluene/H₂O (4:1) | 100 | 14 | 82 |

| 2 | 4-Chlorobenzonitrile | PdCl₂(AtaPhos)₂ (5) | Cs₂CO₃ (3) | Toluene/H₂O (4:1) | 100 | 14 | 85 |

| 3 | 1-Bromo-4-fluorobenzene | PdCl₂(AtaPhos)₂ (5) | Cs₂CO₃ (3) | Toluene/H₂O (4:1) | 100 | 14 | 90 |

| 4 | 3-Bromopyridine | PdCl₂(AtaPhos)₂ (5) | Cs₂CO₃ (3) | Toluene/H₂O (4:1) | 100 | 14 | 77 |

| 5 | 5-Bromo-2-methoxypyrimidine | PdCl₂(AtaPhos)₂ (5) | Cs₂CO₃ (3) | Toluene/H₂O (4:1) | 100 | 14 | 69 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

The following is a representative experimental protocol for the palladium-catalyzed cross-coupling of a potassium alkyltrifluoroborate with an aryl halide.

Detailed Steps:

-

To an oven-dried reaction vessel is added this compound (1.1 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), and the base (e.g., K₂CO₃, 3 equivalents).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Degassed solvents (e.g., a 10:1 mixture of toluene and water) are added.

-

The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate.

-

The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired phenethyl-substituted arene.

Rhodium-Catalyzed 1,2-Addition to Aldehydes

This compound also participates in rhodium-catalyzed 1,2-addition reactions with aldehydes to furnish secondary alcohols. This transformation provides a valuable method for the construction of benzylic alcohol motifs.

Mechanism of Action

The mechanism of the rhodium-catalyzed 1,2-addition is believed to involve the transmetalation of the phenethyl group from the boron to a rhodium(I) complex. The resulting phenethylrhodium(I) species then undergoes migratory insertion into the carbonyl group of the aldehyde, forming a rhodium(I) alkoxide. Protonolysis of this intermediate, typically by water present in the reaction medium, yields the secondary alcohol product and regenerates a rhodium(I) species that can re-enter the catalytic cycle.

Quantitative Data Summary

The following table presents representative data for the rhodium-catalyzed 1,2-addition of potassium organotrifluoroborates to aldehydes.

Table 3: Rhodium-Catalyzed 1,2-Addition of Potassium Organotrifluoroborates to Aldehydes [6][7]

| Entry | Organotrifluoroborate | Aldehyde | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Potassium Phenyltrifluoroborate | 4-Nitrobenzaldehyde | [RhCl(cod)]₂ (2.5) | Dioxane/H₂O (6:1) | 80 | 4 | 95 |

| 2 | Potassium Phenyltrifluoroborate | Benzaldehyde | [RhCl(cod)]₂ (2.5) | Dioxane/H₂O (6:1) | 80 | 8 | 75 |

| 3 | Potassium Phenyltrifluoroborate | 4-Methoxybenzaldehyde | [RhCl(cod)]₂ (2.5) | Dioxane/H₂O (6:1) | 80 | 8 | 60 |

| 4 | Potassium Vinyltrifluoroborate | 4-Nitrobenzaldehyde | Rh(acac)(CO)₂ (3) | DME/H₂O | 80 | 12 | 85 |

Experimental Protocol: General Procedure for Rhodium-Catalyzed 1,2-Addition

The following is a general experimental protocol for the rhodium-catalyzed 1,2-addition of a potassium organotrifluoroborate to an aldehyde.

Detailed Steps:

-

In a reaction tube, the rhodium catalyst (e.g., [RhCl(cod)]₂, 2.5 mol%) and the potassium organotrifluoroborate (1.5 equivalents) are combined.

-

The tube is sealed with a septum and purged with an inert gas.

-

Degassed solvent (e.g., a 6:1 mixture of 1,4-dioxane and water) is added, followed by the aldehyde (1.0 equivalent).

-

The reaction mixture is stirred at the indicated temperature (e.g., 80 °C) for the specified duration.

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water.

-

The organic layer is dried, filtered, and concentrated.

-

The crude product is purified by chromatography to yield the desired secondary alcohol.

Conclusion

This compound is a highly valuable reagent in modern organic synthesis. Its stability and ease of handling, coupled with its reliable reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling and rhodium-catalyzed 1,2-addition reactions, make it an excellent choice for the introduction of the phenethyl group into a wide range of organic molecules. The mechanistic understanding of its activation via in situ hydrolysis to the corresponding boronic acid provides a solid foundation for the rational design of new synthetic methodologies. This guide provides the necessary technical details for researchers and professionals to effectively utilize this versatile reagent in their synthetic endeavors.

References

- 1. β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Beta-aminoethyltrifluoroborates: efficient aminoethylations via Suzuki-Miyaura cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bristol.ac.uk [bristol.ac.uk]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

An In-depth Technical Guide to the Stability and Handling of Potassium Phenethyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and safe handling of potassium phenethyltrifluoroborate, a versatile and increasingly utilized reagent in organic synthesis, particularly in cross-coupling reactions. Understanding the stability profile and proper handling procedures is critical to ensure its effective use and to maintain a safe laboratory environment.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₈H₉BF₃K |

| Molecular Weight | 212.06 g/mol |

| CAS Number | 329976-74-1 |

| Melting Point | 173-175 °C |

Stability Profile

Potassium organotrifluoroborates, as a class of compounds, are recognized for their remarkable stability compared to other organoboron reagents like boronic acids. They are generally crystalline solids that exhibit good stability towards air and moisture, allowing for extended storage at room temperature without special precautions.

Key Stability Characteristics:

-

Thermal Stability: The melting point of 173-175 °C suggests good thermal stability under normal laboratory conditions. While specific decomposition temperature data for this compound is not available, related compounds like potassium trifluoromethyltrifluoroborate are reported to be stable up to 300 °C.

-

Atmospheric Stability: this compound is generally stable in the presence of air and moisture over long periods. This allows for ease of handling and storage without the need for strictly inert atmospheres.

-

Hydrolytic Stability: The stability of potassium organotrifluoroborates in the presence of water is pH-dependent. While they are relatively stable in neutral or acidic aqueous solutions, hydrolysis to the corresponding boronic acid is promoted under basic conditions. This controlled hydrolysis is a key feature for their application in Suzuki-Miyaura cross-coupling reactions, where the boronic acid is the active species.

-

Reactivity and Incompatibilities: this compound is incompatible with strong oxidizing agents. It is also known that organotrifluoroborates can be sensitive to strong acids and Lewis acids, which can lead to decomposition.

Handling and Storage Precautions

Proper handling and storage are essential to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Eye Protection: Safety glasses with side shields or goggles are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.

-

Skin and Body Protection: A laboratory coat is required. For larger quantities or where significant dust generation is possible, additional protective clothing may be necessary.

-

Respiratory Protection: In case of inadequate ventilation or when handling large quantities that may generate dust, a NIOSH-approved particulate respirator is recommended.

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, especially when handling larger quantities or if dust is generated.

Storage

-

Conditions: Store in a tightly closed container in a cool, dry place. Storage away from incompatible materials such as strong oxidizing agents is crucial.

-

Inert Atmosphere: While generally air-stable for storage, for very long-term storage or for maintaining the highest purity, storing under an inert atmosphere (e.g., argon or nitrogen) is a good practice.

Spill and Disposal

-

Spill Cleanup: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it into a suitable container for disposal. The area of the spill should then be cleaned thoroughly.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

Experimental Protocols

While specific, published stability studies for this compound are scarce, the following protocols are based on established international guidelines (ICH Q1A) for stability testing of new chemical entities and can be adapted for a thorough evaluation.

Long-Term and Accelerated Stability Testing Protocol

This protocol is designed to assess the stability of this compound under various storage conditions over time.

Objective: To determine the re-test period and recommend storage conditions.

Materials:

-

This compound (minimum of three batches)

-

Controlled environment stability chambers

-

Appropriate analytical instrumentation (e.g., HPLC, GC, DSC, FT-IR)

Methodology:

-

Sample Preparation: Package the samples in containers that are representative of the intended long-term storage containers.

-

Storage Conditions and Testing Frequency:

| Study Type | Storage Condition | Testing Frequency |

| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 0, 3, 6 months |

-

Analytical Tests: At each time point, the following tests should be performed:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay: Quantitative determination of the purity of this compound using a validated stability-indicating method (e.g., HPLC).

-

Degradation Products: Identification and quantification of any impurities or degradation products.

-

Water Content: Determination of water content by a suitable method (e.g., Karl Fischer titration).

-

Forced Degradation Study Protocol

This protocol is designed to identify potential degradation products and pathways under stress conditions.

Objective: To establish the intrinsic stability of the molecule and to develop and validate a stability-indicating analytical method.

Methodology:

-

Acid Hydrolysis: Treat a solution/suspension of the compound with 1N HCl at room temperature and at an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Treat a solution/suspension of the compound with 1N NaOH at room temperature and at an elevated temperature.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C) for a specified period.

-

Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical method (e.g., HPLC with a photodiode array detector) to separate and identify the degradation products.

Visualizations

Caption: General Handling Workflow

Caption: Forced Degradation Workflow

This technical guide provides a foundation for the safe and effective use of this compound. For any specific application, it is recommended to consult the most recent Safety Data Sheet (SDS) and to perform a thorough risk assessment.

CAS number and molecular structure of Potassium phenethyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Potassium Phenethyltrifluoroborate, a key reagent in modern organic synthesis. It details its chemical properties, synthesis, and significant applications, particularly in the realm of pharmaceutical research and drug development.

Core Properties and Data

This compound is an air- and moisture-stable crystalline solid, making it a convenient and versatile reagent in various chemical transformations.[1][2] Its stability and ease of handling offer significant advantages over the more sensitive boronic acids.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 329976-74-1 | [3][4][5][6] |

| Molecular Formula | C8H9BF3K | [3][6][7] |

| Molecular Weight | 212.06 g/mol | [3][5][6] |

| IUPAC Name | potassium;trifluoro(2-phenylethyl)boranuide | [6][7] |

| Appearance | White to off-white solid | [8] |

| Melting Point | 173-175 °C | [8] |

| SMILES | --INVALID-LINK--(F)(F)F.[K+] | [6][7] |

| InChIKey | SOZVPVAYKGJPJS-UHFFFAOYSA-N | [6][7] |

Table 2: Spectral Data of this compound

| Data Type | Key Features |

| ¹H NMR | Signals corresponding to the aromatic and ethyl protons. |

| ¹³C NMR | Resonances for the aromatic and aliphatic carbons. |

| ¹⁹F NMR | A characteristic signal for the trifluoroborate group. |

| IR | Vibrational bands associated with C-H, C=C (aromatic), and B-F bonds. |

| Mass Spectrometry | Molecular ion peak confirming the molecular weight. |

Molecular Structure

The molecular structure of this compound consists of a potassium cation (K⁺) and a phenethyltrifluoroborate anion ([C₆H₅CH₂CH₂BF₃]⁻). The anion features a phenethyl group attached to a boron atom, which is also bonded to three fluorine atoms.

Synthesis and Experimental Protocols

Potassium organotrifluoroborates are generally prepared from the corresponding organoboronic acids or their esters upon treatment with potassium hydrogen fluoride (KHF₂).[1]

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure based on the synthesis of similar potassium organotrifluoroborates.[1]

-

Reaction Setup: In a suitable flask, dissolve phenethylboronic acid (1.0 equivalent) in methanol.

-

Addition of KHF₂: Cool the solution in an ice bath. Slowly add an aqueous solution of potassium hydrogen fluoride (KHF₂, 3.0 equivalents).

-

Precipitation: Stir the mixture. A white precipitate of this compound will form.

-

Isolation: Collect the solid by vacuum filtration.

-

Washing and Drying: Wash the collected solid with cold water and then with diethyl ether. Dry the product under vacuum to yield pure this compound.

Diagram: Synthesis of this compound

Caption: General synthesis workflow for this compound.

Applications in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds, widely used in the synthesis of pharmaceuticals and complex organic molecules.[9][10] this compound serves as an effective coupling partner with various aryl and vinyl halides or triflates.[11]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for the cross-coupling of this compound with an aryl halide.

-

Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equivalent), this compound (1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂(dppf), 1-5 mol%), and a suitable base (e.g., Cs₂CO₃ or K₂CO₃, 3.0 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (like toluene, THF, or isopropanol) and water.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C.

-

Monitoring: Monitor the reaction progress using an appropriate technique such as TLC, GC, or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography to obtain the desired phenethylated compound.

Diagram: Suzuki-Miyaura Catalytic Cycle

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 329976-74-1 CAS Manufactory [m.chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Borate(1-), trifluoro(2-phenylethyl)-, potassium (1:1), (T-4)- | C8H9BF3K | CID 23697312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 错误页 [amp.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]

- 11. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

A Comparative Analysis of Potassium Phenethyltrifluoroborate and Other Organoboron Compounds for Drug Discovery and Development

An In-depth Technical Guide

For researchers, scientists, and professionals in the field of drug development, the selection of appropriate reagents is paramount to the success of synthetic campaigns. Organoboron compounds have emerged as indispensable tools, particularly in the formation of carbon-carbon bonds through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides a detailed comparison of potassium phenethyltrifluoroborate with other commonly utilized organoboron reagents, namely phenethylboronic acid and phenethyl MIDA boronate. We will delve into their synthesis, stability, reactivity, and handling, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

Introduction to Organoboron Reagents

Organoboron compounds are a class of organic derivatives of boron that have seen a surge in use in organic synthesis due to their unique reactivity and relatively low toxicity. The versatility of these compounds stems from the ability of the boron atom to exist in either a neutral, trigonal planar (sp2-hybridized) state or an anionic, tetrahedral (sp3-hybridized) state. This duality governs their stability and reactivity. This guide will focus on a comparative analysis of three key classes of organoboron reagents, using the phenethyl moiety as a representative example due to its prevalence in biologically active molecules.

Comparative Analysis of Phenethylboron Reagents

A critical aspect of selecting the right organoboron reagent lies in understanding its physical and chemical properties. The following sections and tables provide a comparative overview of this compound, phenethylboronic acid, and phenethyl MIDA boronate.

Physical and Chemical Properties

| Property | This compound | Phenethylboronic Acid | Phenethyl MIDA Boronate |

| CAS Number | 329976-74-1 | 16533-66-9 | Not widely available |

| Molecular Formula | C8H9BF3K | C8H11BO2 | C13H16BNO4 |

| Molecular Weight | 212.06 g/mol [1] | 149.99 g/mol | 261.08 g/mol |

| Appearance | White to off-white solid | White to yellow powder | Crystalline solid |

| Solubility in THF | Sparingly soluble | Soluble | Soluble |

| Solubility in Water | Soluble[2] | Sparingly soluble | Generally insoluble |

Stability Comparison

The stability of organoboron reagents is a crucial factor in their handling, storage, and application in multi-step syntheses.

| Stability Aspect | This compound | Phenethylboronic Acid | Phenethyl MIDA Boronate |

| Air & Moisture Stability | Exceptionally stable, can be stored indefinitely at room temperature.[3] The tetracoordinate boron is less electrophilic and resistant to attack by water and oxygen.[3] | Prone to dehydration to form boroxines (cyclic trimers) and susceptible to protodeboronation in the presence of moisture.[3] | Air-stable, crystalline solids that are easy to handle and store.[4] |

| Oxidative Stability | Remarkably stable under strong oxidative conditions.[3] The fluoride ions shield the boron center from oxidative attack.[3] | Susceptible to oxidation, especially in the presence of reactive oxygen species.[3] | Generally stable to a range of common synthetic reagents. |

| Hydrolytic Stability | Stable under neutral or acidic conditions, hydrolysis is promoted under basic conditions, which is a prerequisite for Suzuki-Miyaura coupling.[5] | Susceptible to hydrolysis. | Stable to anhydrous cross-coupling conditions, but can be deprotected with aqueous base to release the boronic acid. |

Synthesis of Phenethylboron Reagents

The accessibility of these reagents is a key consideration for their practical application.

Synthesis of this compound

This compound is typically synthesized from the corresponding boronic acid.

Experimental Protocol:

-

To a solution of phenethylboronic acid (1.0 eq) in methanol, add a solution of potassium hydrogen difluoride (KHF2) (3.0 eq) in water.

-

Stir the mixture at room temperature. The product precipitates as a white solid.

-

Collect the solid by filtration, wash with cold water and then with diethyl ether.

-

Dry the solid under vacuum to afford this compound.

Synthesis of Phenethylboronic Acid

A common method for the synthesis of alkylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate followed by hydrolysis.

Experimental Protocol:

-

Prepare the Grignard reagent from phenethyl bromide and magnesium turnings in anhydrous THF.

-

Cool the Grignard solution to -78 °C and add triisopropyl borate dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with aqueous HCl and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Synthesis of Phenethyl MIDA Boronate

MIDA boronates are prepared by the condensation of a boronic acid with N-methyliminodiacetic acid (MIDA).

Experimental Protocol:

-

A mixture of phenethylboronic acid (1.0 eq) and N-methyliminodiacetic acid (1.0 eq) in DMF is heated.[6]

-

The reaction is monitored for the removal of water.

-

After completion, the solvent is removed under vacuum.

-

The crude product is purified by recrystallization or column chromatography to yield the phenethyl MIDA boronate.[7]

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry. The choice of organoboron reagent can significantly impact the reaction outcome.

Comparative Reaction Yields

The following table presents representative yields for the Suzuki-Miyaura coupling of different phenethylboron reagents with 4-bromotoluene. It is important to note that reaction conditions can influence yields, and these values are for comparative purposes.

| Organoboron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

| This compound | 4-bromotoluene | Pd(dppf)Cl2 | Cs2CO3 | THF/H2O | ~85% (representative) |

| Phenethylboronic Acid | 4-bromotoluene | Pd(PPh3)4 | K2CO3 | Toluene/H2O | ~90% (representative)[8] |

| Phenethyl MIDA Boronate | 4-bromotoluene | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | ~75% (representative)[1] |

Note: Yields are illustrative and can vary based on specific reaction conditions.

Mechanistic Considerations

The active species in the transmetalation step of the Suzuki-Miyaura reaction is the tricoordinate boronic acid. Both this compound and phenethyl MIDA boronate act as stable precursors that slowly release the active boronic acid under the reaction conditions. This slow-release profile can be advantageous in minimizing side reactions such as protodeboronation and homocoupling, especially with sensitive substrates.

Visualizing Key Processes

To further aid in the understanding of the concepts discussed, the following diagrams illustrate key experimental workflows and reaction mechanisms.

Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparison of Organoboron Reagent Properties

Caption: Logical relationship diagram comparing key properties of the organoboron reagents.

Conclusion and Recommendations

The choice of an organoboron reagent is a critical decision in the planning and execution of synthetic routes in drug discovery and development.

-

This compound stands out for its exceptional stability, ease of handling, and moderate reactivity, making it an excellent choice for multi-step syntheses where the boron functionality needs to be carried through several steps. Its slow-release nature in Suzuki-Miyaura couplings can be beneficial for minimizing side reactions.

-

Phenethylboronic acid is the most reactive of the three but suffers from lower stability, particularly towards air and moisture. It is best suited for immediate use after preparation or for reactions where high reactivity is paramount and stability is less of a concern.

-

Phenethyl MIDA boronate offers a balance of high stability and controlled reactivity. It serves as an excellent "protected" form of the boronic acid, allowing for its slow release under specific conditions. This makes it particularly valuable for complex syntheses and for substrates that are prone to decomposition under standard Suzuki-Miyaura conditions.

Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the complexity of the substrate, the desired reaction conditions, and the need for long-term storage and handling of the organoboron reagent. This guide provides the foundational knowledge and practical details to make an informed decision, thereby empowering researchers to advance their drug discovery programs with greater efficiency and success.

References

- 1. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. researchgate.net [researchgate.net]

- 6. A Convenient, Rapid, Conventional Heating Route to MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Potassium Phenethyltrifluoroborate in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of potassium phenethyltrifluoroborate, a compound of increasing interest in organic synthesis and drug discovery. Due to its role as a stable and versatile building block, understanding its behavior in various solvents is critical for its effective application in research and development. This document summarizes the available qualitative solubility data, outlines a general experimental protocol for solubility determination, and provides visual representations of the experimental workflow.

Overview of this compound

This compound (C₈H₉BF₃K) is an organotrifluoroborate salt that has gained prominence as a key reagent in Suzuki-Miyaura cross-coupling reactions and other transition-metal-catalyzed transformations.[1] Its stability to air and moisture, coupled with its ease of handling, makes it an attractive alternative to more sensitive organoboron compounds.[1] A thorough understanding of its solubility is paramount for reaction setup, purification, and formulation development.

Solubility Characteristics

Currently, there is a lack of specific quantitative solubility data for this compound in the peer-reviewed literature. However, general solubility trends for potassium organotrifluoroborates provide valuable insights. These compounds are ionic salts and their solubility is largely dictated by the polarity of the solvent.

The available qualitative information from various sources is summarized in the table below. It is important to note that terms like "soluble," "slightly soluble," and "insoluble" are relative and can depend on the specific conditions of temperature and solute purity.

Table 1: Qualitative Solubility of this compound and Related Organotrifluoroborates in Common Solvents

| Solvent Class | Solvent | Reported Solubility | Notes |

| Polar Aprotic | Acetone | Soluble | Often used as a solvent for purification by recrystallization, suggesting good solubility, especially when heated.[1][2] |

| Acetonitrile | Slightly Soluble to Soluble | Used for recrystallization, indicating that solubility is temperature-dependent.[1][2] | |

| Dimethylformamide (DMF) | High Solubility (General Class) | Generally, potassium organotrifluoroborates show high solubility in DMF.[3] | |

| Dimethyl Sulfoxide (DMSO) | High Solubility (General Class) | Generally, potassium organotrifluoroborates show high solubility in DMSO.[3] | |

| Polar Protic | Water | Slightly Soluble | Some potassium organotrifluoroborates are slightly soluble in water.[3] Recrystallization from water has been reported for some analogs.[1] |

| Methanol | High Solubility (General Class) | Generally, potassium organotrifluoroborates show high solubility in methanol.[3] | |

| Nonpolar/Weakly Polar | Toluene | Slightly Soluble (General Class) | Some potassium organotrifluoroborates exhibit slight solubility in toluene.[3] |

| Tetrahydrofuran (THF) | Slightly Soluble (General Class) | Some potassium organotrifluoroborates have slight solubility in THF.[3] | |

| Dichloromethane | Insoluble (General Class) | Generally, potassium organotrifluoroborates are insoluble in dichloromethane.[3] | |

| Diethyl Ether | Insoluble | Used as an anti-solvent for precipitation from acetone, indicating insolubility.[2] | |

| Hydrocarbons (e.g., Hexane) | Insoluble (General Class) | Potassium organotrifluoroborates are generally insoluble in hydrocarbons.[3] |

Experimental Protocol for Solubility Determination

While a specific, validated protocol for this compound is not available, a general and widely accepted method for determining the solubility of a solid in a liquid solvent is the isothermal equilibrium method. This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the saturated solution.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Constant temperature bath or incubator

-

Vials with screw caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis)

Procedure

-

Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials.

-

Solvent Addition: Add a precise volume of the chosen solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette pre-heated or cooled to the experimental temperature. Immediately filter the aliquot using a syringe filter to remove any undissolved solid.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the working range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Concentration of diluted solution × Dilution factor × 100) / 1000

Visualizing the Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key logical steps in determining the solubility of this compound.

Caption: A flowchart of the experimental workflow for determining solubility.

Conclusion

While quantitative solubility data for this compound remains to be definitively established in the literature, the qualitative trends indicate a preference for polar solvents. For researchers and drug development professionals, the provided general experimental protocol offers a robust framework for determining precise solubility values in solvents relevant to their specific applications. The generation of such data would be a valuable contribution to the scientific community, facilitating the broader adoption and optimization of this versatile reagent.

References

The Reactivity of Potassium Phenethyltrifluoroborate: A Theoretical and Practical Guide

For Researchers, Scientists, and Drug Development Professionals

Potassium phenethyltrifluoroborate has emerged as a stable, versatile, and increasingly important reagent in modern organic synthesis. Its enhanced stability compared to boronic acids and its efficacy in palladium-catalyzed cross-coupling reactions have made it a valuable tool for the construction of complex molecular architectures, particularly in the realm of pharmaceutical and materials science. This technical guide provides an in-depth analysis of the theoretical underpinnings of its reactivity, detailed experimental protocols, and a summary of its performance in key chemical transformations.

Introduction: The Rise of Organotrifluoroborates

Organotrifluoroborates, particularly potassium salts, have gained significant traction as alternatives to traditional organoboron reagents like boronic acids and their esters. Their notable stability towards air and moisture allows for indefinite storage without special precautions, a significant advantage in both academic and industrial settings.[1] The trifluoroborate moiety serves as a protecting group for the boronic acid, which can be unmasked in situ under the conditions of the cross-coupling reaction. This "slow-release" mechanism often minimizes common side reactions such as protodeboronation and homocoupling.[2]

This compound, with its phenethyl substituent, is a key building block for introducing this valuable structural motif into a wide range of molecules. This is of particular interest in drug discovery, where the phenethylamine core is a common feature in biologically active compounds.

Theoretical Framework of Reactivity

The reactivity of this compound is primarily dictated by the nature of the carbon-boron bond and the electronic properties of the trifluoroborate group. While the tetracoordinate boron atom in the trifluoroborate anion renders the organic substituent less nucleophilic than in its boronic acid counterpart, this innate stability is key to its utility.

The central reaction involving this compound is the Suzuki-Miyaura cross-coupling. The currently accepted mechanism posits that the trifluoroborate salt undergoes hydrolysis under the basic reaction conditions to generate the corresponding boronic acid. This boronic acid then enters the catalytic cycle.

Below is a generalized workflow for the synthesis of a potassium organotrifluoroborate and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.

The key steps in the Suzuki-Miyaura catalytic cycle are oxidative addition, transmetalation, and reductive elimination. The hydrolysis of the trifluoroborate to the boronic acid is a crucial preceding step for the transmetalation to occur.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of potassium organotrifluoroborates.[1]

Materials:

-

Phenethylboronic acid

-

Potassium hydrogen difluoride (KHF₂)

-

Methanol (MeOH)

-

Water (H₂O)

-